molecular formula C22H18N2O5 B2919525 3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide CAS No. 851411-49-9

3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide

Cat. No.: B2919525
CAS No.: 851411-49-9
M. Wt: 390.395
InChI Key: RGFIRVBIXRMZEZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a synthetic small molecule designed for research applications, integrating a chromenopyridine core with a dimethoxybenzamide moiety. This compound is of significant interest in antimicrobial research, as derivatives of the 5H-chromeno[4,3-b]pyridin-5-one scaffold have demonstrated potent inhibitory activity against a range of Gram-positive bacteria, with appreciable activity against Gram-negative bacteria and fungi . The chromeno[4,3-b]pyridine core is synthetically accessible, with efficient methods available for the construction of related derivatives . The structural framework of this compound suggests potential for diverse pharmacological activities. Chromone and chromenone analogs are recognized as privileged structures in medicinal chemistry and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory effects . The naphthyridine ring system, a related fused heterocycle, is the foundation of several clinically used antibacterial agents such as nalidixic acid and its fluoroquinolone successors, which act by inhibiting bacterial DNA gyrase and topoisomerase IV . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-12-10-18(24-21(25)13-8-9-16(27-2)17(11-13)28-3)23-20-14-6-4-5-7-15(14)29-22(26)19(12)20/h4-11H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFIRVBIXRMZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromeno-pyridinyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols. Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide, including benzamide backbones, methoxy substituents, or fused heterocyclic systems. Key comparisons are outlined below:

3,5-Dimethoxy-N-(4-Methoxyphenyl)-N-(2-Methylpyrimidin-5-yl)benzamide (Compound 22b)

  • Structure : Features a 3,5-dimethoxybenzamide group linked to a pyrimidine ring and a 4-methoxyphenyl group.
  • Key Differences: Lacks the chromenopyridine core, instead incorporating a pyrimidine ring. Additional methoxy group on the phenyl ring (4-methoxy vs. 3,4-dimethoxy in the main compound).
  • Physicochemical Properties: IR data (1668 cm⁻¹, C=O stretch; 1544 cm⁻¹, aromatic C=C) confirms the benzamide and aromatic systems.

2,4-Dimethoxy-N-(3-Thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide (CAS: 863589-44-0)

  • Structure : Contains a thiazolo[5,4-b]pyridine moiety linked to a 2,4-dimethoxybenzamide group.
  • Key Differences: Substituted thiazole ring instead of chromenopyridine. Methoxy groups at positions 2 and 4 on the benzamide (vs. 3,4 in the main compound).
  • Computational Data :
    • Molecular weight: 391.10 g/mol; XlogP: 4.1 (high lipophilicity).
    • Topological polar surface area (TPSA): 102 Ų, suggesting moderate solubility.

N-(3-(2-((2-Methoxy-4-(4-Methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (Compound 3b)

  • Structure: A pyrimido[4,5-d]pyrimidinone derivative with an acrylamide side chain.
  • Key Differences: Complex dipyrimidine core instead of chromenopyridine. Acrylamide group enhances reactivity for covalent binding to targets.
  • Pharmacological Relevance : Designed for kinase inhibition, leveraging the planar heterocyclic system.

3,4-Dimethoxy-N-{2-[3-(2-Pyridinyl)-1,2,4-Oxadiazol-5-yl]phenyl}benzamide (CAS: 1119413-67-0)

  • Structure : Features an oxadiazole linker between the benzamide and pyridine groups.
  • Key Differences: Oxadiazole ring introduces hydrogen-bond acceptor sites. Pyridine substituent at position 2 vs. chromenopyridine in the main compound.
  • Drug-Likeness : TPSA ~110 Ų (similar to the main compound), suggesting comparable membrane permeability.

Comparative Data Table

Compound Name Core Structure Methoxy Substituents Molecular Weight (g/mol) XlogP TPSA (Ų) Key Functional Groups
Main Compound Chromeno[4,3-b]pyridine 3,4-dimethoxy ~420 (estimated) ~3.8 ~95 Benzamide, chromenopyridine
Compound 22b Pyrimidine 3,5-dimethoxy ~400 (estimated) ~3.5 ~85 Benzamide, pyrimidine
2,4-Dimethoxy-N-(thiazolo[5,4-b]pyridinyl) Thiazolo[5,4-b]pyridine 2,4-dimethoxy 391.10 4.1 102 Benzamide, thiazole
Compound 3b Dipyrimido[1,2-a:4',5'-d]pyrimidine None ~550 (estimated) ~2.2 ~130 Acrylamide, pyrimidinone
CAS 1119413-67-0 Oxadiazole-pyridine 3,4-dimethoxy 410.40 ~3.0 ~110 Benzamide, oxadiazole

Pharmacological and Structural Insights

  • Chromenopyridine vs. Thiazolo/Pyrimidine Cores: The chromenopyridine system in the main compound offers a larger aromatic surface area for target binding compared to thiazolo or pyrimidine cores. Thiazolo and pyrimidine derivatives exhibit higher XlogP values (4.1 and 3.5, respectively), suggesting greater lipophilicity than the main compound (~3.8).
  • Methoxy Substitution Patterns :
    • 3,4-Dimethoxy groups (main compound) may enhance binding to hydrophobic pockets vs. 2,4-dimethoxy (), which could sterically hinder interactions.
  • Biological Target Potential: Thiazolo-pyridine derivatives (e.g., T60001 in ) target Sirtuin enzymes, while oxadiazole-containing compounds () are explored for kinase inhibition.

Biological Activity

3,4-Dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide (CAS Number: 851411-49-9) is a novel compound belonging to the chromenopyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SARs), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O5C_{22}H_{18}N_{2}O_{5} with a molecular weight of approximately 390.39 g/mol. The compound features a complex structure that includes a chromeno-pyridine moiety, which is known for its pharmacological versatility.

PropertyValue
Molecular FormulaC22H18N2O5
Molecular Weight390.39 g/mol
CAS Number851411-49-9

1. Antioxidant Activity

Research indicates that compounds within the chromenopyridine class exhibit significant antioxidant properties. A study on related compounds showed that they can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

2. Antimicrobial Properties

Chromeno[4,3-b]pyridine derivatives have demonstrated notable antimicrobial activity. For instance, related compounds have been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth . The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli is an area of ongoing research.

3. Inhibition of Enzymes

The compound has been studied for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). The inhibition of MAO A and B is particularly notable, with some derivatives showing IC50 values in the low micromolar range (around 1 μM for MAO A), indicating strong potential for treating neurodegenerative disorders like Alzheimer’s disease .

Structure-Activity Relationships (SAR)

The biological activity of chromenopyridine derivatives is closely related to their structural features. Modifications at specific positions on the chromeno and pyridine rings can enhance or diminish their pharmacological effects. For example:

  • Substituents at the 4-position : Methyl and methoxy groups have been shown to improve enzyme inhibition potency.
  • Aromatic substitutions : Variations in the benzamide moiety can significantly affect the compound's interaction with target enzymes.

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant activity of various chromenopyridine derivatives using DPPH radical scavenging assays. The results indicated that modifications at the 3 and 4 positions significantly enhanced antioxidant capacity compared to unsubstituted analogs.

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial efficacy of several derivatives against clinical isolates of bacteria. The tested compounds exhibited varying degrees of inhibition, with some achieving MIC values as low as 10 μg/mL against resistant strains of E. coli.

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